Dimethyl pyridine-3,5-dicarboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 403260. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

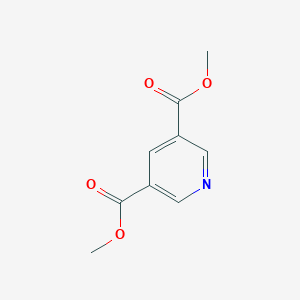

Structure

2D Structure

Properties

IUPAC Name |

dimethyl pyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-13-8(11)6-3-7(5-10-4-6)9(12)14-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDTNLHHNQYBOHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CN=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60196655 | |

| Record name | Dimethyl pyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4591-55-3 | |

| Record name | 3,5-Pyridinedicarboxylic acid, 3,5-dimethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4591-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl pyridine-3,5-dicarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004591553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4591-55-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403260 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dimethyl pyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl pyridine-3,5-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.711 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL PYRIDINE-3,5-DICARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2C5J3Y2XKM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Dimethyl Pyridine-3,5-dicarboxylate

< <

This guide provides a comprehensive overview of Dimethyl pyridine-3,5-dicarboxylate, a pivotal heterocyclic compound in modern organic synthesis and drug discovery. Targeted at researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, synthesis methodologies, key applications, and safety protocols associated with this versatile molecule.

Core Compound Identification

Chemical Name: this compound[1] CAS Number: 4591-55-3[1][2][3][4] Molecular Formula: C₉H₉NO₄[1][2] Synonyms: 3,5-Pyridinedicarboxylic Acid Dimethyl Ester, Dimethyl 3,5-pyridinedicarboxylate[2][5]

Physicochemical and Spectroscopic Properties

Understanding the fundamental properties of this compound is crucial for its effective application in research and development. These properties dictate its behavior in various chemical environments and are essential for both reaction design and analytical characterization.

Summary of Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 195.17 g/mol | [1][2][3] |

| Melting Point | 84-85 °C | [5] |

| Boiling Point | 267.6±20.0 °C (Predicted) | [5] |

| Appearance | White to off-white powder or crystals | [4] |

| Solubility | Soluble in Chloroform, Dichloromethane, Methanol | [5] |

| pKa | 1.16±0.20 (Predicted) | [5] |

Spectroscopic Data

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals corresponding to the aromatic protons on the pyridine ring and the methyl protons of the ester groups. The precise chemical shifts and coupling constants are vital for confirming the substitution pattern of the pyridine ring.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals distinct signals for the carbonyl carbons of the ester groups, the carbons of the pyridine ring, and the methyl carbons.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum exhibits characteristic absorption bands. Key peaks include those for the C=O stretching of the ester groups and the C=C and C=N stretching vibrations of the pyridine ring.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The fragmentation pattern can provide further structural information.[1]

Synthesis Methodology: The Hantzsch Pyridine Synthesis

The most prominent and historically significant method for synthesizing pyridine dicarboxylates is the Hantzsch pyridine synthesis, first reported by Arthur Rudolf Hantzsch in 1881.[6] This multicomponent reaction offers an efficient route to 1,4-dihydropyridine derivatives, which can then be oxidized to the corresponding pyridine compounds.[6][7][8]

The synthesis is a four-component reaction involving an aldehyde, two equivalents of a β-ketoester (like methyl acetoacetate), and a nitrogen donor such as ammonia or ammonium acetate.[6][7] The initial product is a 1,4-dihydropyridine which is subsequently aromatized to yield the pyridine-3,5-dicarboxylate.[6][7] The driving force for this final oxidation step is the stability gained through aromatization.[6]

Experimental Protocol: Hantzsch Synthesis of Dimethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate

This protocol outlines a general procedure for the synthesis of a Hantzsch 1,4-dihydropyridine, a direct precursor to many pyridine dicarboxylates.

Materials:

-

Aldehyde (e.g., paraformaldehyde)[9]

-

β-Ketoester (e.g., methyl acetoacetate)[9]

-

Nitrogen source (e.g., ammonium acetate)[9]

-

Solvent (e.g., methanol or ethanol)

-

Oxidizing agent (e.g., ferric chloride, manganese dioxide, or potassium permanganate for in-situ aromatization)[6]

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the aldehyde and the β-ketoester in the chosen solvent.[9]

-

Add the ammonium acetate to the solution.[9]

-

Heat the reaction mixture to reflux and maintain for the required duration (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).[9]

-

Upon completion, cool the reaction mixture to room temperature. The 1,4-dihydropyridine product often precipitates and can be collected by filtration.[9]

-

To achieve the final pyridine structure, the isolated 1,4-dihydropyridine is dissolved in a suitable solvent (e.g., acetic acid) and treated with an oxidizing agent (e.g., nitric acid or chromium trioxide).

-

The crude product is then purified, typically by recrystallization, to yield the pure this compound.

Causality: The choice of reactants is critical. The aldehyde provides the C4 carbon of the pyridine ring, while the two equivalents of the β-ketoester provide the C2, C3, C5, and C6 carbons, along with their respective ester groups. The ammonia source provides the nitrogen atom for the heterocycle. The final oxidation step is essential to form the stable aromatic pyridine ring.

Workflow Diagram: Hantzsch Pyridine Synthesis

Caption: Hantzsch Pyrimidine Synthesis Workflow.

Key Applications in Research and Drug Development

This compound and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. The pyridine scaffold is a common feature in many approved drugs.[10]

-

Intermediate in Pharmaceutical Synthesis: It serves as a crucial building block for the synthesis of more complex, biologically active molecules.[11] This includes the preparation of nicotinamide adenine dinucleotide (NAD) analogs.[11]

-

Calcium Channel Blockers: The related 1,4-dihydropyridine structures are a well-established class of calcium channel blockers used in the treatment of hypertension and other cardiovascular disorders.[6][12] Nifedipine, amlodipine, and nimodipine are prominent examples.[6]

-

Enzyme Inhibitors and Receptor Ligands: The ester functionalities of this compound allow for selective chemical modifications, making it a valuable scaffold for developing enzyme inhibitors and receptor ligands.[11][13]

-

Coordination Chemistry: It is employed in the synthesis of coordination compounds and metal-organic frameworks (MOFs), where it can act as a bridging ligand.[11][13]

-

Agrochemicals: The biological activity of pyridine derivatives extends to their use in the development of agrochemicals.[14]

Logical Relationship of Applications

Caption: Applications of this compound.

Safety and Handling Protocols

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

GHS Hazard Information

-

Pictogram: Irritant[1]

-

Hazard Statements:

Recommended Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[15]

-

Skin Protection: Wear protective gloves and impervious clothing.[15]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[15]

Handling and Storage

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[16] Use only outdoors or in a well-ventilated area.[16] Wash hands and any exposed skin thoroughly after handling.[16]

-

Storage: Store in a well-ventilated place.[15][16] Keep the container tightly closed.[15][16] Store locked up.[15] The compound should be stored at room temperature in a dry, inert atmosphere.[5]

Conclusion

This compound is a compound of significant academic and industrial importance. Its straightforward synthesis via the Hantzsch reaction, coupled with the versatility of its pyridine core and ester functionalities, makes it an invaluable tool in the hands of synthetic and medicinal chemists. A thorough understanding of its properties, synthesis, and safe handling is paramount for leveraging its full potential in the development of novel pharmaceuticals, functional materials, and agrochemicals.

References

- 1. This compound | C9H9NO4 | CID 78339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound | 4591-55-3 [sigmaaldrich.com]

- 5. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 7. chemtube3d.com [chemtube3d.com]

- 8. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 9. rsc.org [rsc.org]

- 10. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound [myskinrecipes.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. This compound [myskinrecipes.com]

- 14. Buy Dimethyl 2,6-dimethylpyridine-3,5-dicarboxylate (EVT-5960468) | 27525-74-2 [evitachem.com]

- 15. echemi.com [echemi.com]

- 16. fishersci.com [fishersci.com]

An In-depth Technical Guide to Dimethyl Pyridine-3,5-dicarboxylate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl pyridine-3,5-dicarboxylate is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of pharmacologically active molecules. Its rigid pyridine core, substituted with two reactive ester functional groups, makes it an attractive scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic protocols, and an exploration of its significant applications in medicinal chemistry and drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in chemical synthesis and drug design.

Core Structure and Identification

-

IUPAC Name: this compound[1]

-

Synonyms: 3,5-Pyridinedicarboxylic acid, dimethyl ester; 3,5-Bis(methoxycarbonyl)pyridine[1]

Table 1: Key Physical and Chemical Properties

| Property | Value | Source(s) |

| Appearance | White to off-white powder or crystals | [4] |

| Melting Point | 84-85 °C | ChemicalBook |

| Boiling Point | 267.6±20.0 °C (Predicted) | ChemicalBook |

| Solubility | Soluble in chloroform, dichloromethane, and methanol. | ChemicalBook |

| Storage | Store at room temperature in a dry, well-ventilated place.[2] | ChemScene |

Spectroscopic Characterization

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the methyl protons of the ester groups. The symmetry of the molecule simplifies the spectrum.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbons of the ester groups, the carbons of the pyridine ring, and the methyl carbons. A reference to the ¹³C NMR spectrum is available on PubChem.[1][5]

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong absorption bands corresponding to the C=O stretching of the ester groups (typically around 1720 cm⁻¹) and the C=C and C=N stretching vibrations of the pyridine ring.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z 195. The fragmentation pattern would likely involve the loss of methoxy (-OCH₃) and carbomethoxy (-COOCH₃) groups. GC-MS data is available on PubChem, indicating major fragments at m/z 164 and 136.[1][6]

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the Fischer esterification of 3,5-pyridinedicarboxylic acid with methanol in the presence of an acid catalyst.

Reaction Scheme

Caption: Fischer esterification of 3,5-pyridinedicarboxylic acid.

Detailed Experimental Protocol

This protocol is adapted from established laboratory procedures.[7]

Materials:

-

3,5-Pyridinedicarboxylic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-pyridinedicarboxylic acid in an excess of anhydrous methanol.

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 12-18 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous layer multiple times with dichloromethane.

-

Combine the organic extracts and wash them with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Evaporate the solvent under reduced pressure to yield the crude product.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethanol) to obtain pure this compound as a white solid.

-

Chemical Reactivity and Key Transformations

The chemical reactivity of this compound is primarily centered around the ester functionalities and the pyridine ring. These reactive sites allow for a variety of chemical modifications, making it a valuable intermediate in organic synthesis.

Hydrolysis

The ester groups can be hydrolyzed back to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, using a base such as sodium hydroxide, is a common method.

Caption: Hydrolysis of the dimethyl ester to the diacid.

Amidation

The ester groups can be converted to amides by reacting with ammonia or primary/secondary amines. This reaction is often facilitated by heating or the use of specific coupling agents. This transformation is crucial for introducing diverse functional groups and building molecular complexity.

Reduction

The ester groups can be reduced to the corresponding alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄).[8] This reaction provides access to 3,5-bis(hydroxymethyl)pyridine, another important synthetic intermediate.

Caption: Reduction of the ester groups to alcohols.

Hantzsch Dihydropyridine Synthesis and Related Reactions

Derivatives of this compound are key precursors in the Hantzsch synthesis of 1,4-dihydropyridines (DHPs). This multicomponent reaction is of paramount importance in medicinal chemistry for the synthesis of calcium channel blockers. While the classic Hantzsch synthesis builds the dihydropyridine ring, this compound itself can be a starting point for modifications leading to DHP analogues. For instance, related pyridine dicarboxylates are used to synthesize nifedipine and its analogues, which are widely used for treating hypertension and angina.[9][10][11][12]

Applications in Drug Discovery and Development

The structural features of this compound make it a valuable scaffold in the design and synthesis of new therapeutic agents.

Calcium Channel Blockers

As mentioned, derivatives of pyridine-3,5-dicarboxylic acid are central to the structure of many dihydropyridine calcium channel blockers. These drugs, such as nifedipine, amlodipine, and felodipine, are essential for the management of cardiovascular diseases. The synthesis of novel nifedipine analogues often involves modifications of the pyridine-3,5-dicarboxylate core to improve potency, selectivity, and pharmacokinetic properties.[13][14]

Nicotinamide Adenine Dinucleotide (NAD⁺) Analogs

This compound serves as a precursor for the synthesis of isosteric analogues of nicotinamide adenine dinucleotide (NAD⁺).[15][16] NAD⁺ is a critical coenzyme in numerous metabolic redox reactions and a substrate for several enzyme families, including sirtuins and PARPs. NAD⁺ mimics are invaluable tools for studying these enzymes and have potential as therapeutic agents for a range of diseases, including cancer, metabolic disorders, and neurodegenerative diseases.[17][18][19][20][21]

Other Therapeutic Areas

The pyridine-3,5-dicarboxylate scaffold has been explored for the development of compounds with a variety of other biological activities, including:

-

Antihypertensive agents: Beyond calcium channel blockade, other mechanisms are being investigated.[9]

-

Antimicrobial agents: Certain dihydropyridine derivatives have shown antimicrobial properties.[10]

Safety and Handling

This compound is classified as an irritant. It is important to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.

-

Hazard Statements: Causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/eye protection/face protection.[1]

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this chemical.

Conclusion

This compound is a compound of significant interest to the scientific and pharmaceutical communities. Its well-defined physical and chemical properties, coupled with its versatile reactivity, make it an indispensable tool in the synthesis of complex molecules with important biological activities. From its foundational role in the development of cardiovascular drugs to its emerging use in the creation of sophisticated enzyme inhibitors and probes, the importance of this pyridine derivative in advancing drug discovery and development is clear. This guide provides a solid foundation for researchers looking to leverage the unique attributes of this compound in their scientific endeavors.

References

- 1. This compound | C9H9NO4 | CID 78339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. This compound | 4591-55-3 [sigmaaldrich.com]

- 5. 3,5-Pyridinedicarboxylic acid, 2,6-dimethyl-, 3,5-dimethyl ester | C11H13NO4 | CID 854175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Dimethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate | C11H15NO4 | CID 87116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 4591-55-3 [chemicalbook.com]

- 8. EP0202625B1 - Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(n-benzyl-n-methylamino)-ethyl ester 5-methyl ester and its hydrochloride salt - Google Patents [patents.google.com]

- 9. [Synthesis and comparative pharmacological studies of 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylates with non-identical ester functions (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate | 1149-23-1 [chemicalbook.com]

- 11. Dimethyl 4-(4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of 3-[(2,3-dihydro-1,1,3-trioxo-1,2-benzisothiazol-2-yl)alkyl] 1,4-dihydropyridine-3,5-dicarboxylate derivatives as calcium channel modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. spectrabase.com [spectrabase.com]

- 16. dev.spectrabase.com [dev.spectrabase.com]

- 17. NAD Analogs in Aid of Chemical Biology and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and biological evaluation of NAD analogs as human pyridine nucleotide adenylyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Synthesis of isosteric analogues of nicotinamide adenine dinucleotide containing C-nucleotide of nicotinamide or picolinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Dimethyl Pyridine-3,5-dicarboxylate: Molecular Structure, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of dimethyl pyridine-3,5-dicarboxylate, a key building block in synthetic and medicinal chemistry. We will delve into its molecular structure, physicochemical properties, synthesis, and critical applications in the development of novel therapeutics.

Molecular Structure and Physicochemical Properties

This compound is a symmetrically substituted pyridine derivative. The central pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is functionalized at the 3 and 5 positions with methyl ester groups.

Molecular Identity[1][2][3]

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 4591-55-3[2][3] |

| Molecular Formula | C₉H₉NO₄[2][3] |

| Molecular Weight | 195.17 g/mol [2][3] |

| Canonical SMILES | COC(=O)C1=CC(=CN=C1)C(=O)OC[3] |

| InChI Key | HDTNLHHNQYBOHJ-UHFFFAOYSA-N[1] |

digraph "Dimethyl_pyridine_3_5_dicarboxylate_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes N1 [label="N", pos="0,0!"]; C2 [label="C", pos="-1.2,-0.7!"]; C3 [label="C", pos="-0.7,-1.9!"]; C4 [label="C", pos="0.7,-1.9!"]; C5 [label="C", pos="1.2,-0.7!"]; C6 [label="C", pos="0,1.2!"];

C7 [label="C", pos="-1.5,-3.1!"]; O8 [label="O", pos="-2.5,-3.1!"]; O9 [label="O", pos="-0.8,-4.2!"]; C10 [label="C", pos="-1.6,-5.2!"];

C11 [label="C", pos="1.5,-3.1!"]; O12 [label="O", pos="2.5,-3.1!"]; O13 [label="O", pos="0.8,-4.2!"]; C14 [label="C", pos="1.6,-5.2!"];

// Bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; C6 -- N1 [style=invis]; // for positioning

C3 -- C7; C7 -- O8 [style=double]; C7 -- O9; O9 -- C10;

C4 -- C11; C11 -- O12 [style=double]; C11 -- O13; O13 -- C14;

// Aromaticity representation (optional, using invisible nodes and curved edges) node [shape=point, width=0.01, height=0.01, label=""]; p1 [pos="-0.6,-0.3!"]; p2 [pos="-0.9,-1.3!"]; p3 [pos="0,-1.6!"]; p4 [pos="0.9,-1.3!"]; p5 [pos="0.6,-0.3!"]; p6 [pos="0,0.6!"]; p1 -- p2 [dir=none, style=dashed]; p2 -- p3 [dir=none, style=dashed]; p3 -- p4 [dir=none, style=dashed]; p4 -- p5 [dir=none, style=dashed]; p5 -- p6 [dir=none, style=dashed]; p6 -- p1 [dir=none, style=dashed]; }

Caption: 2D structure of this compound.

Physicochemical Data

| Property | Value | Source |

| Appearance | Pale yellow solid | [4] |

| Melting Point | >80 °C | [5] |

| Boiling Point | 267.6 °C | [5] |

| Solubility | Soluble in organic solvents | |

| Storage | Store at room temperature in a dry, inert atmosphere. | [3][5] |

Synthesis and Characterization

The synthesis of this compound is well-established, with the Fischer-Speier esterification of the corresponding dicarboxylic acid being a common and efficient method.

Experimental Protocol: Synthesis via Fischer-Speier Esterification[7]

This protocol describes the synthesis from 3,5-pyridinedicarboxylic acid and methanol.

Materials:

-

3,5-Pyridinedicarboxylic acid

-

Methanol (reagent grade)

-

Concentrated sulfuric acid

-

Dichloromethane

-

Aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution

Procedure:

-

Dissolve 3,5-pyridinedicarboxylic acid in methanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux the reaction mixture for 18 hours.

-

After cooling, remove the methanol under reduced pressure.

-

Neutralize the residue with an aqueous sodium bicarbonate solution.

-

Extract the product with dichloromethane.

-

Wash the organic layer with a saturated aqueous sodium chloride solution.

-

Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).

-

Concentrate the organic layer under reduced pressure to yield the solid product.

Yield: A typical reported yield for this reaction is approximately 94%.[6]

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent methyl ester protons, a signal for the proton at the 4-position of the pyridine ring, and a signal for the two equivalent protons at the 2 and 6 positions.

-

¹³C NMR: The carbon NMR spectrum should display signals for the methyl carbons of the ester groups, the carbonyl carbons, and the distinct carbons of the pyridine ring.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the ester functional groups, as well as bands indicative of the aromatic C-H and C=N stretching of the pyridine ring.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.[7]

Applications in Drug Discovery and Development

This compound serves as a versatile intermediate in the synthesis of a wide range of biologically active molecules. Its ester functionalities provide convenient handles for further chemical modifications, making it a valuable scaffold in medicinal chemistry.

Key Intermediate in Pharmaceutical Synthesis

This compound is a crucial starting material for the synthesis of various pharmaceutical agents, including:

-

Nicotinamide Adenine Dinucleotide (NAD) Analogs: NAD and its derivatives are vital coenzymes in numerous metabolic pathways. Synthetic analogs are being investigated for their therapeutic potential in a range of diseases, including metabolic disorders and neurodegenerative conditions.[8]

-

Enzyme Inhibitors: The pyridine-3,5-dicarboxylate core can be elaborated to design and synthesize inhibitors of various enzymes, which is a cornerstone of modern drug discovery.

-

Receptor Ligands: By modifying the ester groups and the pyridine ring, chemists can create a diverse library of compounds to screen for activity as ligands for various cellular receptors.

The strategic placement of the two ester groups allows for selective chemical transformations, enabling the synthesis of complex molecular architectures with desired pharmacological properties.

Safety and Handling

This compound is classified as an irritant.[7]

-

Hazard Statements:

-

Precautionary Statements:

It is essential to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a foundational building block in organic synthesis with significant implications for drug discovery and development. Its well-defined structure, accessible synthesis, and versatile reactivity make it an invaluable tool for medicinal chemists. A thorough understanding of its properties and handling is crucial for its effective and safe utilization in the laboratory.

References

- 1. This compound | 4591-55-3 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. chemscene.com [chemscene.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound [myskinrecipes.com]

- 6. This compound | 4591-55-3 [chemicalbook.com]

- 7. This compound | C9H9NO4 | CID 78339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound [myskinrecipes.com]

A Technical Guide to Dimethyl Pyridine-3,5-dicarboxylate: Synthesis, Properties, and Applications in Drug Discovery

Abstract: Dimethyl pyridine-3,5-dicarboxylate is a pivotal heterocyclic compound that serves as a versatile building block in organic synthesis, medicinal chemistry, and materials science. Its rigid pyridine core, functionalized with two reactive methyl ester groups, allows for diverse chemical modifications. This guide provides an in-depth analysis of its nomenclature, physicochemical properties, and synthesis methodologies, including a detailed protocol for its preparation via Fischer esterification. We explore its chemical reactivity and underscore its critical role as a precursor to the 1,4-dihydropyridine (1,4-DHP) scaffold, a privileged structure in pharmacology, most notably in the development of L-type calcium channel blockers. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this high-value chemical intermediate.

Compound Identification and Physicochemical Properties

The formal IUPAC name for the compound is This compound .[1] It is also commonly referred to as Dimethyl 3,5-pyridinedicarboxylate or 3,5-Pyridinedicarboxylic acid dimethyl ester.[1][2] It is a stable, pale yellow or white solid at room temperature.[3]

Table 1: Physicochemical and Identification Data

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | [1] |

| CAS Number | 4591-55-3 | [1][2][4] |

| Molecular Formula | C₉H₉NO₄ | [2][5] |

| Molecular Weight | 195.17 g/mol | [2][5] |

| Appearance | Pale Yellow Solid | [3] |

| Melting Point | 84-85 °C | [3] |

| Boiling Point | 267.6±20.0 °C (Predicted) | [3][6] |

| SMILES | COC(=O)c1cncc(c1)C(=O)OC | [1][2] |

| InChIKey | HDTNLHHNQYBOHJ-UHFFFAOYSA-N |[1][5] |

Core Synthesis Methodologies

The synthesis of this compound can be approached in two primary ways: direct esterification of the pre-existing pyridine core or the de novo construction of the heterocyclic ring system itself via the renowned Hantzsch synthesis.

Direct Synthesis: Fischer Esterification

The most direct and high-yielding laboratory preparation involves the acid-catalyzed Fischer esterification of 3,5-pyridinedicarboxylic acid.[3][7] This reaction is governed by a classic nucleophilic acyl substitution mechanism, where methanol acts as the nucleophile attacking the protonated carboxyl groups. The use of a strong acid catalyst, such as sulfuric acid, is essential to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon for attack by the weakly nucleophilic methanol. Le Châtelier's principle is exploited by using methanol as the solvent, ensuring a large excess that drives the equilibrium towards the formation of the diester product.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3,5-pyridinedicarboxylic acid (5.00 g, 29.92 mmol) in methanol (100 mL).

-

Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (2 mL) to the solution. The addition is exothermic and should be performed with caution.

-

Reaction Execution: Heat the reaction mixture to reflux and maintain stirring for 18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator under reduced pressure.

-

Neutralization: Carefully neutralize the acidic residue with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Transfer the neutralized aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash with a saturated aqueous sodium chloride solution (brine) to remove residual water and water-soluble impurities.

-

Drying and Isolation: Dry the dichloromethane layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the final product. This procedure typically yields the white solid product, dimethyl 3,5-pyridinedicarboxylate, in high purity (5.5 g, 94% yield).[3]

Caption: Fischer Esterification workflow for synthesis.

De Novo Synthesis: The Hantzsch Pyridine Synthesis

The pyridine-3,5-dicarboxylate core is famously constructed via the Hantzsch pyridine synthesis, a multi-component reaction first reported in 1881.[8][9] This powerful reaction combines an aldehyde, two equivalents of a β-ketoester (like methyl acetoacetate), and a nitrogen source (typically ammonia or ammonium acetate).[8][9] The initial product is a 1,4-dihydropyridine (1,4-DHP), also known as a Hantzsch ester.[9] This intermediate is then subjected to an oxidation step to achieve the aromatic pyridine ring.[10] The driving force for this final aromatization step is the significant gain in thermodynamic stability.[9]

The mechanism involves the formation of two key intermediates: an α,β-unsaturated carbonyl compound from a Knoevenagel condensation of the aldehyde and one equivalent of the β-ketoester, and a β-enamino ester from the condensation of ammonia with the second equivalent of the β-ketoester.[11][12] A subsequent Michael addition followed by cyclization and dehydration yields the 1,4-DHP ring.[11]

Caption: Overview of the Hantzsch Pyridine Synthesis.

Spectroscopic and Analytical Characterization

Unambiguous identification of this compound is achieved through a combination of standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is highly characteristic. It would show a singlet for the two equivalent methyl ester protons (-OCH₃) and distinct signals for the aromatic protons on the pyridine ring. The proton at the C4 position would appear as a triplet (or more complex multiplet depending on coupling), and the protons at the C2 and C6 positions would appear as a doublet.

-

¹³C NMR: The carbon NMR spectrum would display signals for the methyl carbons of the ester groups, the carbonyl carbons of the esters, and the unique carbon atoms of the pyridine ring.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester groups, typically found around 1720-1730 cm⁻¹. Vibrations associated with the C-O single bond of the ester and the C=N/C=C bonds of the aromatic ring would also be present.

-

Mass Spectrometry (MS): Mass spectrometry would show a clear molecular ion peak (M⁺) corresponding to the molecular weight of 195.17.[1] Common fragmentation patterns would involve the loss of a methoxy group (-OCH₃) or a carbomethoxy group (-COOCH₃).

Applications in Medicinal Chemistry and Materials Science

The utility of this compound extends far beyond its identity as a stable chemical compound; it is a premier scaffold for constructing complex and high-value molecules.

The Gateway to Calcium Channel Blockers

The most significant application of the pyridine-3,5-dicarboxylate framework is in the synthesis of 1,4-dihydropyridine (1,4-DHP) L-type calcium channel blockers.[13] The Hantzsch synthesis produces 1,4-DHPs, which are the direct precursors to blockbuster drugs like Nifedipine, Felodipine, and Amlodipine.[9][11] These drugs are essential for the management of hypertension and angina.[13][14] The diester functionality at the 3 and 5 positions of the dihydropyridine ring is a critical pharmacophoric feature for antagonist activity at the calcium channel.[15][16] Research has shown that variations in the ester substituents can modulate the pharmacological potency and profile of these drugs.[17]

Caption: Relationship to the 1,4-DHP drug scaffold.

Versatile Intermediate and Ligand

Beyond calcium channel blockers, the ester groups of this compound provide reactive handles for further chemical transformations, making it a valuable building block for a wide array of bioactive molecules.[6] Its selective modification is used in the development of:

-

Enzyme inhibitors and receptor ligands : The rigid core serves as a template for orienting functional groups to interact with biological targets.[6][18]

-

Nicotinamide Adenine Dinucleotide (NAD) analogs : It is used as a key intermediate in the synthesis of NAD analogs, which are crucial for studying cellular metabolism and redox signaling.[6]

-

Coordination Compounds : In materials science, it functions as a bridging ligand in the construction of metal-organic frameworks (MOFs) and coordination polymers, leveraging the nitrogen atom and carbonyl oxygens as coordination sites.[6][18]

Conclusion

This compound is a compound of significant scientific and commercial importance. Its straightforward, high-yield synthesis via Fischer esterification makes it readily accessible, while its fundamental connection to the Hantzsch pyridine synthesis places it at the heart of heterocyclic chemistry. For professionals in drug development, its role as the aromatic counterpart and precursor to the 1,4-dihydropyridine scaffold is of paramount importance, directly linking it to a clinically vital class of cardiovascular drugs. Its continued use as a versatile synthon ensures its relevance in the ongoing discovery of novel therapeutics and advanced materials.

References

- 1. This compound | C9H9NO4 | CID 78339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. This compound CAS#: 4591-55-3 [m.chemicalbook.com]

- 4. calpaclab.com [calpaclab.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. This compound [myskinrecipes.com]

- 7. This compound | 4591-55-3 [chemicalbook.com]

- 8. chemtube3d.com [chemtube3d.com]

- 9. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 10. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. books.rsc.org [books.rsc.org]

- 13. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and calcium channel antagonist activity of dialkyl 1,4-dihydro-2,6-dimethyl-4-[4-(1-methoxycarbonyl-1,4-dihydropyridyl)]-3 ,5- pyridinedicarboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Crystal structures and pharmacological activity of calcium channel antagonists: 2,6-dimethyl-3,5-dicarbomethoxy-4-(unsubstituted, 2-methyl-, 4-methyl-, 3-nitro-, 4-nitro-, and 2,4-dinitrophenyl)-1,4-dihydropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and calcium channel antagonist activity of dialkyl 4- (dihydropyridinyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinecarboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound [myskinrecipes.com]

A Technical Guide to the Synthesis of Dimethyl Pyridine-3,5-dicarboxylate: Key Starting Materials and Methodologies

Abstract

This in-depth technical guide provides a comprehensive overview of the primary synthetic routes to Dimethyl Pyridine-3,5-dicarboxylate, a crucial intermediate in the pharmaceutical and materials science sectors.[1] The guide is tailored for researchers, scientists, and professionals in drug development, offering a detailed exploration of the key starting materials, reaction mechanisms, and step-by-step protocols for the most prevalent synthetic strategies. We will delve into the classical Hantzsch pyridine synthesis, the direct esterification of 3,5-pyridinedicarboxylic acid, and touch upon alternative methodologies, providing a comparative analysis to inform experimental design and process optimization.

Introduction: The Significance of this compound

This compound is a symmetrically substituted pyridine derivative that serves as a fundamental building block in the synthesis of a wide array of functional molecules. Its utility is particularly notable in the pharmaceutical industry, where it is a key precursor for the synthesis of various therapeutic agents. The diester functionality at the 3 and 5 positions of the pyridine ring allows for versatile chemical modifications, making it an invaluable scaffold in medicinal chemistry. Furthermore, its structural motif is integral to the development of novel ligands for metal-organic frameworks and functional polymers.

This guide will focus on the practical aspects of its synthesis, emphasizing the selection of starting materials and the rationale behind the chosen reaction conditions to achieve optimal yields and purity.

The Hantzsch Pyridine Synthesis: A Cornerstone Methodology

The Hantzsch pyridine synthesis, first reported in 1881, remains one of the most reliable and widely employed methods for the preparation of pyridine-3,5-dicarboxylates.[2] This multicomponent reaction offers a convergent and atom-economical approach to the pyridine core. The synthesis proceeds in two main stages: the initial formation of a 1,4-dihydropyridine intermediate, followed by an oxidation step to yield the aromatic pyridine ring.

Core Starting Materials for the Hantzsch Synthesis

The classical Hantzsch synthesis involves the condensation of three key components:

-

An Aldehyde: For the synthesis of the parent this compound (where the 4-position is unsubstituted), formaldehyde is the aldehyde of choice.

-

A β-Ketoester: Two equivalents of a β-ketoester are required. To obtain the dimethyl ester, methyl acetoacetate is the specific starting material.

-

A Nitrogen Source: Ammonia or a precursor that can generate ammonia in situ, such as ammonium acetate , serves as the nitrogen atom for the pyridine ring.

The selection of these starting materials directly dictates the substitution pattern of the final pyridine product. The aldehyde provides the substituent at the 4-position, while the β-ketoester determines the ester groups at the 3 and 5-positions and the substituents at the 2 and 6-positions.

Mechanistic Insights

The Hantzsch synthesis proceeds through a series of well-established intermediates. A plausible mechanism involves the following key steps:

-

Knoevenagel Condensation: One molecule of the β-ketoester (methyl acetoacetate) reacts with the aldehyde (formaldehyde) to form an α,β-unsaturated carbonyl compound.

-

Enamine Formation: A second molecule of the β-ketoester condenses with ammonia (from ammonium acetate) to form an enamine.

-

Michael Addition: The enamine then undergoes a Michael addition to the α,β-unsaturated carbonyl compound.

-

Cyclization and Dehydration: The resulting intermediate undergoes intramolecular cyclization and subsequent dehydration to form the 1,4-dihydropyridine ring.

-

Oxidation: The final step is the oxidation of the 1,4-dihydropyridine to the aromatic pyridine. This is the driving force of the reaction, leading to a stable aromatic system.

Diagram 1: Hantzsch Pyridine Synthesis Workflow

Caption: Workflow of the Hantzsch synthesis.

Experimental Protocol: Hantzsch Synthesis

The following protocol is a representative procedure for the synthesis of dimethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate and its subsequent oxidation.

Part A: Synthesis of Dimethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine paraformaldehyde (1.0 mmol), methyl acetoacetate (2.0 mmol), and ammonium acetate (1.5 mmol).[3]

-

Reaction Conditions: The reaction mixture is typically heated in an alcohol solvent, such as ethanol or methanol, at reflux temperature (around 80°C) for 4-6 hours.[4] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The solid product that precipitates is collected by vacuum filtration and washed with cold water.[3] The crude product can be further purified by recrystallization from a suitable solvent, such as methanol, to yield the desired 1,4-dihydropyridine as a yellow solid. A yield of approximately 71% can be expected for this step.[3]

Part B: Oxidation to Dimethyl 2,6-dimethylpyridine-3,5-dicarboxylate

-

Oxidizing Agent: A variety of oxidizing agents can be used for the aromatization of the dihydropyridine ring, including nitric acid, chromium trioxide, or milder reagents like iodine in the presence of a peroxide source.

-

Reaction Conditions: The 1,4-dihydropyridine intermediate is dissolved in a suitable solvent, such as acetic acid or an alcohol. The oxidizing agent is added portion-wise, and the reaction is stirred at room temperature or with gentle heating until the oxidation is complete, as indicated by TLC.

-

Work-up and Purification: The reaction mixture is then neutralized, and the product is extracted with an organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization to afford pure dimethyl 2,6-dimethylpyridine-3,5-dicarboxylate.

| Parameter | Value | Reference |

| Starting Aldehyde | Paraformaldehyde | [3] |

| β-Ketoester | Methyl Acetoacetate | [3] |

| Nitrogen Source | Ammonium Acetate | [3] |

| Solvent | Ethanol/Methanol | [3][4] |

| Reaction Temperature | ~80°C (Reflux) | [4] |

| Typical Yield (DHP) | 71% | [3] |

Table 1: Summary of Reaction Parameters for the Hantzsch Synthesis of the Dihydropyridine Intermediate.

Direct Esterification of 3,5-Pyridinedicarboxylic Acid

An alternative and straightforward approach to this compound is the direct esterification of 3,5-pyridinedicarboxylic acid. This method is particularly useful if the dicarboxylic acid is readily available or is the preferred starting material.

Core Starting Materials for Esterification

-

Carboxylic Acid: 3,5-Pyridinedicarboxylic acid.

-

Alcohol: Methanol, which serves as both the reactant and the solvent.

-

Catalyst: A strong acid catalyst, such as concentrated sulfuric acid, is typically required to facilitate the reaction.

Mechanistic Insights

The reaction follows the well-established Fischer esterification mechanism:

-

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

-

Nucleophilic Attack: A molecule of methanol acts as a nucleophile and attacks the protonated carbonyl carbon.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

-

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, and a double bond is formed between the carbonyl carbon and the remaining oxygen.

-

Deprotonation: The protonated ester is deprotonated to regenerate the acid catalyst and yield the final ester product. This process occurs at both carboxylic acid groups.

Diagram 2: Fischer Esterification Mechanism

Caption: Simplified overview of the Fischer esterification mechanism.

Experimental Protocol: Fischer Esterification

The following is a general procedure for the synthesis of this compound via Fischer esterification.

-

Reaction Setup: Dissolve 3,5-pyridinedicarboxylic acid (e.g., 5.00 g, 29.92 mmol) in an excess of methanol (e.g., 100 ml) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.[5]

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2 ml) to the reaction mixture.[5]

-

Reaction Conditions: Heat the mixture to reflux and maintain stirring for an extended period, typically around 18 hours, to ensure complete diesterification.[5]

-

Work-up and Isolation: After cooling, the excess methanol is removed under reduced pressure. The residue is then carefully neutralized with an aqueous solution of sodium bicarbonate.[5]

-

Extraction and Purification: The product is extracted into an organic solvent such as dichloromethane. The organic layer is washed with a saturated aqueous sodium chloride solution, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is evaporated to yield the crude product.[5] This method can produce the white solid product with a high yield of around 94%.[5]

| Parameter | Value | Reference |

| Starting Acid | 3,5-Pyridinedicarboxylic acid | [5] |

| Alcohol/Solvent | Methanol | [5] |

| Catalyst | Concentrated Sulfuric Acid | [5] |

| Reaction Temperature | Reflux | [5] |

| Reaction Time | ~18 hours | [5] |

| Typical Yield | ~94% | [5] |

Table 2: Summary of Reaction Parameters for the Fischer Esterification of 3,5-Pyridinedicarboxylic Acid.

Alternative Synthetic Routes

While the Hantzsch synthesis and direct esterification are the most common methods, other strategies for constructing the pyridine ring can be considered, particularly for accessing analogues with different substitution patterns.

Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis offers an alternative for the preparation of substituted pyridines. This method involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a heat-induced cyclodehydration to yield the pyridine.[6][7] A key advantage of this method is that it directly produces the aromatic pyridine ring without the need for a separate oxidation step.[6] However, the high temperatures often required for the final cyclization can be a drawback.[6]

Cycloaddition Reactions

[4+2] cycloaddition reactions, or Diels-Alder reactions, can also be employed to construct the pyridine ring. These reactions typically involve the reaction of a 1-azadiene with an alkyne. However, these methods can sometimes be limited by the availability of the starting dienes and may result in mixtures of regioisomers.

Comparative Analysis and Conclusion

The choice of synthetic route for this compound largely depends on the availability of starting materials, desired scale of production, and the specific substitution pattern required.

-

The Hantzsch Synthesis is a robust and versatile multicomponent reaction that is ideal for creating a variety of substituted pyridines from simple acyclic precursors. Its main drawback can be the need for a separate oxidation step, which adds to the overall process.

-

Direct Esterification is a highly efficient and straightforward method when the corresponding dicarboxylic acid is readily available. It often provides high yields and is a common choice for large-scale production.

For researchers and drug development professionals, a thorough understanding of these primary synthetic pathways is essential for the efficient and strategic synthesis of this compound and its derivatives. The protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for the practical application of these important chemical transformations.

References

- 1. This compound [myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. scribd.com [scribd.com]

- 5. This compound | 4591-55-3 [chemicalbook.com]

- 6. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]

- 7. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]

Introduction: The Pyridine-3,5-dicarboxylate Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to the Biological Activity of Substituted Pyridine-3,5-dicarboxylates

The pyridine ring is a foundational heterocyclic structure in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous pharmaceuticals and natural products.[1][2][3] Its unique electronic properties and ability to form hydrogen bonds make it a versatile framework for designing molecules that can interact with a wide array of biological targets.[4] Among the vast landscape of pyridine derivatives, those bearing dicarboxylate substitutions at the 3 and 5 positions represent a particularly significant class. These compounds, known as pyridine-3,5-dicarboxylates, serve as key intermediates and core structures for a multitude of biologically active agents.[5]

This guide offers a detailed exploration of the diverse biological activities of substituted pyridine-3,5-dicarboxylates, moving beyond a simple catalog of effects to delve into the underlying mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to validate their therapeutic potential. We will examine their roles as antimicrobial, anticancer, and cardiovascular agents, providing researchers and drug development professionals with a comprehensive understanding of this potent chemical family.

Antimicrobial Activity: A Broad Spectrum of Action

Substituted pyridine-3,5-dicarboxylates have demonstrated significant potential as antimicrobial agents, with activity reported against a range of bacterial and fungal pathogens.[6][7] The versatility of the pyridine core allows for substitutions that can enhance potency and broaden the spectrum of activity.

Mechanism of Action and Structure-Activity Relationship (SAR)

The antimicrobial efficacy of these compounds is often linked to their ability to disrupt essential cellular processes in pathogens. While specific mechanisms can vary, they may involve the inhibition of key enzymes or interference with cell wall synthesis.

The structure-activity relationship is critical in optimizing these effects. For instance, studies on 1,4-dihydropyridine-3,5-dicarboxylates revealed that the nature and position of substituents on the 4-phenyl ring significantly influence antibacterial and antifungal activity.[8] The aromatization of the dihydropyridine ring to a pyridine ring has also been shown to modulate this activity.[8] Furthermore, the incorporation of other heterocyclic moieties, such as pyrazole, can lead to hybrid compounds with enhanced antimicrobial profiles.[8] Some 3,5-disubstituted pyridine derivatives have shown remarkable antimicrobial activity comparable to the antibiotic oxytetracycline.[6]

Data on Antimicrobial Efficacy

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected pyridine derivatives against various microbial strains, illustrating their potential as antimicrobial agents.

| Compound ID | Target Organism | MIC (µg/mL) | Reference |

| IV (a quinoline-pyridine hybrid) | Escherichia coli | 62.5 | [9] |

| IV (a quinoline-pyridine hybrid) | Salmonella typhi | 100 | [9] |

| IV (a quinoline-pyridine hybrid) | Bacillus subtilis | 200 | [9] |

| 117a (an oxadiazole-pyridine hybrid) | E. coli, B. subtilis, M. luteus, K. pneumoniae | 37.5 | [7] |

| 5b, 5c, 5f, 6, 7, 14a (Pyrido[2,3-d]pyrimidine derivatives) | Gram-positive and Gram-negative bacteria | 0.48 - 3.91 | [10] |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound, a key measure of its antimicrobial potency.

Objective: To determine the lowest concentration of a substituted pyridine-3,5-dicarboxylate that inhibits the visible growth of a specific microorganism.

Materials:

-

Test compounds (substituted pyridine-3,5-dicarboxylates)

-

Microbial strains (e.g., E. coli, S. aureus)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Spectrophotometer

-

Sterile pipette tips and tubes

-

Incubator

Procedure:

-

Preparation of Inoculum: a. Aseptically pick several colonies of the test microorganism from an agar plate. b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this suspension in CAMHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

Preparation of Compound Dilutions: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). b. Perform a serial two-fold dilution of the compound in CAMHB directly in the 96-well plate to achieve a range of desired concentrations.

-

Inoculation and Incubation: a. Add the prepared microbial inoculum to each well containing the diluted compound. b. Include a positive control (broth + inoculum, no compound) and a negative control (broth only). c. Seal the plate and incubate at 37°C for 18-24 hours.

-

Data Analysis: a. After incubation, visually inspect the plates for turbidity. b. The MIC is the lowest concentration of the compound at which there is no visible growth. c. Optionally, read the absorbance at 600 nm using a plate reader to quantify growth.

Anticancer Activity: Targeting Proliferation and Inducing Apoptosis

The pyridine scaffold is a cornerstone in the development of anticancer therapeutics, with several pyridine-based molecules receiving FDA approval.[11][12] Substituted pyridine-3,5-dicarboxylates are actively being investigated for their antiproliferative effects against various cancer cell lines, including those of the breast, liver, and colon.[13][14]

Mechanism of Action: Kinase Inhibition and Apoptosis Induction

The anticancer activity of these compounds often stems from their ability to inhibit protein kinases that are crucial for cancer cell growth and survival, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[14] By blocking these signaling pathways, the compounds can halt the cell cycle and prevent proliferation.

Furthermore, many potent pyridine derivatives induce apoptosis (programmed cell death) in cancer cells. This can be triggered through a mitochondria-mediated pathway, involving the overproduction of Reactive Oxygen Species (ROS), a reduction in the mitochondrial membrane potential, and the subsequent release of cytochrome c.[15] This cascade activates caspases, the executioner proteins of apoptosis, leading to cell death.[15]

Caption: Mitochondria-mediated apoptosis pathway induced by pyridine derivatives.[15]

Structure-Activity Relationship (SAR) for Anticancer Effects

SAR studies have revealed that the antiproliferative activity of pyridine derivatives is highly dependent on their substitution patterns. The presence and position of groups like methoxy (-OMe), hydroxyl (-OH), and amino (-NH2) can enhance activity.[11][16] Conversely, bulky groups or halogen atoms may decrease potency.[11] For example, in a series of pyrano-pyridine conjugates, specific derivatives demonstrated potent anticancer activity with IC50 values in the sub-micromolar range, comparable to the standard drug erlotinib.[14]

Data on Anticancer Potency

The following table presents the half-maximal inhibitory concentration (IC50) values for representative pyridine derivatives against various human cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 8a (pyrano-pyridine) | EGFR Kinase | 1.21 | [14] |

| Compound 8b (pyrano-pyridine) | A549 (Lung) | 0.15 | [14] |

| C1 (Tl(III) complex) | A375 (Melanoma) | Selective & Potent | [15] |

| C3 (Tl(III) complex) | A375 (Melanoma) | Selective & Potent | [15] |

| II (2-amino-6-sulfanylpyridine) | HIV-1 Integrase | 4 | [9] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.

Objective: To quantify the reduction in viability of a cancer cell line after treatment with a substituted pyridine-3,5-dicarboxylate.

Materials:

-

Human cancer cell line (e.g., A549, HepG2)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

CO₂ incubator

Procedure:

-

Cell Seeding: a. Trypsinize and count the cells. b. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well. c. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: a. Prepare serial dilutions of the test compound in the growth medium. b. Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. c. Include vehicle control wells (medium with the same amount of solvent used for the compound). d. Incubate for another 24-72 hours.

-

MTT Addition and Solubilization: a. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals. c. Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: a. Read the absorbance of the plate at 570 nm using a microplate reader. b. Calculate the percentage of cell viability relative to the vehicle control. c. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Cardiovascular Applications: The Legacy of Dihydropyridines

The 1,4-dihydropyridine-3,5-dicarboxylate scaffold is arguably one of the most successful frameworks in cardiovascular medicine.[8] This class of compounds, which are direct precursors to the fully aromatic pyridine-3,5-dicarboxylates, includes several blockbuster drugs used to treat hypertension and angina.[17][18]

Mechanism of Action: Calcium Channel Blockade

Dihydropyridine derivatives function as L-type calcium channel blockers.[17] These voltage-gated ion channels are crucial for regulating the influx of calcium into smooth muscle cells of blood vessels and cardiac muscle cells. By blocking these channels, the compounds inhibit calcium entry, leading to vasodilation (relaxation of blood vessels). This reduces peripheral resistance and, consequently, lowers blood pressure.[17]

Structure-Activity Relationship (SAR) in Cardiovascular Drugs

The pharmacological activity of these compounds is highly sensitive to their chemical structure. For instance, in the series of 4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylates, asymmetrically substituted esters were often found to have superior coronary vasodilation and antihypertensive activity compared to their symmetrical counterparts.[19] This principle led to the development of nitrendipine, a potent antihypertensive drug.[19]

Synthesis of Pyridine-3,5-dicarboxylates

The synthesis of substituted pyridine-3,5-dicarboxylates can be achieved through various methods. A common and efficient approach is the multicomponent cyclocondensation reaction, often a variation of the Hantzsch synthesis, followed by an oxidation step.[8]

General Synthetic Workflow

The process typically involves two main stages:

-

Cyclocondensation: A substituted aldehyde, a β-ketoester (like ethyl acetoacetate), and an ammonia source (like ammonium acetate) are reacted together in a one-pot synthesis to form a 1,4-dihydropyridine-3,5-dicarboxylate.[8]

-

Aromatization (Oxidation): The resulting dihydropyridine ring is then oxidized to the corresponding aromatic pyridine ring. Various oxidizing agents can be used, such as [Hydroxy(tosyloxy)iodo]benzene (HTIB), also known as Koser's reagent.[8]

Caption: General workflow for the synthesis of pyridine-3,5-dicarboxylates.

Experimental Protocol: Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-4-(aryl)pyridine-3,5-dicarboxylates

This protocol is a general procedure based on the multicomponent cyclocondensation reaction.[8]

Objective: To synthesize a 1,4-dihydropyridine-3,5-dicarboxylate intermediate.

Materials:

-

Substituted aryl aldehyde (10 mmol)

-

Ethyl acetoacetate (20 mmol)

-

Ammonium acetate (22 mmol)

-

Ethanol

-

Round-bottom flask with reflux condenser

-

Water bath

Procedure:

-

Combine the appropriate substituted aryl aldehyde (10 mmol), ethyl acetoacetate (20 mmol), and ammonium acetate (22 mmol) in a round-bottom flask.

-

Add a suitable amount of ethanol to dissolve the reactants.

-

Heat the mixture to reflux using a water bath for 25-30 minutes.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product, diethyl 1,4-dihydro-2,6-dimethyl-4-(aryl)pyridine-3,5-dicarboxylate, will often precipitate out of the solution and can be collected by filtration.

Conclusion

Substituted pyridine-3,5-dicarboxylates and their dihydro precursors are a class of compounds with remarkable chemical versatility and profound biological significance. Their privileged structure has been successfully exploited to develop drugs for cardiovascular diseases and continues to be a fertile ground for the discovery of new antimicrobial and anticancer agents. A deep understanding of their structure-activity relationships, coupled with robust synthetic and bioassay methodologies, is essential for unlocking the full therapeutic potential of this important chemical scaffold. Future research will undoubtedly continue to expand the applications of these compounds in addressing unmet medical needs.

References

- 1. Synthesis of pyridine derivatives for diverse biological activity profiles: A review | CoLab [colab.ws]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyridine-3,5-dicarboxylate Manufacturer & Supplier in China | Properties, Uses, Safety Data | High-Quality CAS 499-83-2 [pipzine-chem.com]

- 6. Synthesis of 3,5-disubstituted pyridines as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and antimicrobial evaluation of new 1,4-dihydro-4-pyrazolylpyridines and 4-pyrazolylpyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. chemijournal.com [chemijournal.com]

- 14. New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Novel Tl(III) complexes containing pyridine-2,6-dicarboxylate derivatives with selective anticancer activity through inducing mitochondria-mediated apoptosis in A375 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. [Synthesis and comparative pharmacological studies of 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylates with non-identical ester functions (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Dimethyl Pyridine-3,5-dicarboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Defining the Molecular Blueprint

In the landscape of pharmaceutical and materials science, the precise identification and characterization of molecular structures are paramount. Dimethyl pyridine-3,5-dicarboxylate (C₉H₉NO₄, Molar Mass: 195.17 g/mol ) is a heterocyclic compound whose pyridine core is a foundational scaffold in numerous pharmacologically active agents.[1] Its purity and structural integrity are critical prerequisites for any downstream application, from medicinal chemistry to polymer science.

This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to elucidate and confirm the structure of this compound. As application scientists, we do not merely look at spectra; we interpret the story they tell about the molecule's electronic environment, functional groups, and fragmentation behavior. This document is structured to provide not just the data, but the underlying scientific rationale for a comprehensive and unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Nuclei

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the molecular skeleton and understand the connectivity of its atoms.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. The structure of this compound possesses a C₂ axis of symmetry through the nitrogen atom and the C4 carbon. This symmetry dictates that the protons at positions 2 and 6 are chemically equivalent, as are the two methyl ester groups.

Expertise in Action: Why Symmetry Matters Recognizing molecular symmetry is the first step in simplifying spectral interpretation. It allows us to predict the number of expected signals, preventing misinterpretation of what might otherwise seem like a simple spectrum. For this molecule, we anticipate three distinct signals.

-

Aromatic Protons (H2, H6): These protons are adjacent to the electron-withdrawing nitrogen atom, which significantly deshields them, causing their signal to appear far downfield.

-

Aromatic Proton (H4): This proton is situated between two electron-withdrawing carboxylate groups, also leading to a strong deshielding effect.

-